CB1 Receptor Antagonist Activity: Current Evidence Gap vs. Rimonabant and NIDA-41020
A direct quantitative comparison of the CB1 receptor binding affinity (Ki) and functional activity (IC50) for 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine against key reference antagonists such as Rimonabant (Ki = 1.8 nM ) or NIDA-41020 (Ki = 4.1 nM ) is currently unavailable in the public domain. While the compound is classified as a selective CB1 antagonist [1], the absence of peer-reviewed potency data means its differentiation from these well-characterized standards cannot be quantified at this time. This represents a critical evidence gap for procurement decisions based on target potency.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available (classified as a CB1 antagonist) |
| Comparator Or Baseline | Rimonabant (Ki = 1.8 nM); NIDA-41020 (Ki = 4.1 nM) |
| Quantified Difference | Cannot be calculated |
| Conditions | hCB1 receptor binding assays; references from published literature |
Why This Matters
Without knowing the Ki value, a researcher cannot determine if this compound offers superior or even comparable target engagement to established tool compounds, making potency-based selection impossible.
- [1] Medical University of Varna. MeSH Concept Record M0235470: A pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist. View Source
